Cas no 1006469-56-2 (N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine)

N-(3-Fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and agrochemical research. The incorporation of a 3-fluorophenylmethyl group enhances its lipophilicity and metabolic stability, while the 1-methyl-1H-pyrazol-4-amine moiety contributes to its versatile reactivity. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its structural features allow for further functionalization, enabling tailored modifications for specific research needs. The fluorine substituent also improves binding affinity in target interactions, making it a valuable scaffold for drug discovery and optimization.
N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine structure
1006469-56-2 structure
Product name:N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
CAS No:1006469-56-2
MF:C11H12FN3
MW:205.231485366821
CID:5229746
PubChem ID:19625703

N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • (3-Fluoro-benzyl)-(1-methyl-1H-pyrazol-4-yl)-amine
    • 1H-Pyrazol-4-amine, N-[(3-fluorophenyl)methyl]-1-methyl-
    • N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
    • Inchi: 1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3
    • InChI Key: FMGCXWYYNMCMCD-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(NCC2=CC=CC(F)=C2)C=N1

N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01015978-5g
N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006469-56-2 95%
5g
¥9352.0 2023-02-27
Enamine
EN300-166305-0.1g
N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006469-56-2
0.1g
$640.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371374-250mg
n-(3-Fluorobenzyl)-1-methyl-1h-pyrazol-4-amine
1006469-56-2 95%
250mg
¥14472 2023-02-27
Enamine
EN300-166305-50mg
N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006469-56-2
50mg
$468.0 2023-09-21
Enamine
EN300-166305-100mg
N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006469-56-2
100mg
$490.0 2023-09-21
Enamine
EN300-166305-5000mg
N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006469-56-2
5000mg
$1614.0 2023-09-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371374-50mg
n-(3-Fluorobenzyl)-1-methyl-1h-pyrazol-4-amine
1006469-56-2 95%
50mg
¥15422 2023-02-27
Enamine
EN300-166305-1.0g
N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006469-56-2
1g
$728.0 2023-06-08
Enamine
EN300-166305-0.25g
N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006469-56-2
0.25g
$670.0 2023-06-08
Enamine
EN300-166305-10.0g
N-[(3-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
1006469-56-2
10g
$3131.0 2023-06-08

Additional information on N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine

Research Brief on N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine (CAS: 1006469-56-2): Recent Advances and Applications

N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine (CAS: 1006469-56-2) is a fluorinated pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds and its utility in drug discovery programs targeting various diseases, including cancer and neurological disorders. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent synthetic approaches to N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine have emphasized the use of efficient and scalable methodologies. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis route that significantly improved yield and purity compared to traditional methods. The study also explored the compound's reactivity, demonstrating its versatility as a building block for further functionalization. These advancements are critical for large-scale production and subsequent pharmacological evaluation.

In terms of biological activity, N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine has shown promising results as a modulator of specific kinase pathways. A preclinical study conducted by researchers at the University of Cambridge revealed that derivatives of this compound exhibit potent inhibitory effects on protein kinases involved in cancer cell proliferation. The study, published in Bioorganic & Medicinal Chemistry Letters, identified the fluorine substitution as a key determinant of binding affinity, underscoring the importance of structural optimization for therapeutic efficacy.

Further investigations into the compound's mechanism of action have uncovered its potential in addressing drug resistance. A 2024 paper in ACS Chemical Biology demonstrated that N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine derivatives can overcome resistance mechanisms in certain cancer cell lines by targeting alternative signaling pathways. This finding opens new avenues for the development of combination therapies and highlights the compound's relevance in precision medicine.

Beyond oncology, recent research has explored the neuroprotective properties of N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine. A collaborative study between academic and industry researchers, published in Neuropharmacology, reported that the compound exhibits selective activity against neurodegenerative disease targets, such as tau protein aggregation. These findings suggest its potential utility in treating conditions like Alzheimer's disease, although further validation in animal models is required.

In conclusion, N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine (CAS: 1006469-56-2) represents a versatile and pharmacologically relevant scaffold with applications across multiple therapeutic areas. Recent advances in its synthesis and biological evaluation have positioned it as a promising candidate for future drug development efforts. Continued research into its structure-activity relationships and mechanisms of action will be essential for unlocking its full therapeutic potential.

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(CAS:1006469-56-2)N-(3-fluorophenyl)methyl-1-methyl-1H-pyrazol-4-amine
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